molecular formula C7H8BClO3 B594676 (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid CAS No. 1207961-50-9

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid

Cat. No. B594676
CAS RN: 1207961-50-9
M. Wt: 186.398
InChI Key: CBPRFVJXGNVYLO-UHFFFAOYSA-N
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Description

“(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H8BClO3 and a molecular weight of 186.40 . It is used in research .


Synthesis Analysis

The synthesis of boronic acids, including “this compound”, often involves Suzuki–Miyaura coupling . This process uses organoboron reagents and has been widely applied in carbon–carbon bond-forming reactions . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 8 hydrogen atoms, 1 boron atom, 1 chlorine atom, and 3 oxygen atoms .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are valuable building blocks in organic synthesis . They are used in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 186.40 . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Electrochemical Degradation of Herbicides

Boronic acids, including chloro-methylphenyl boronic acids, have been studied for their electrochemical degradation capabilities. For example, the electrochemical degradation of chloromethylphenoxy herbicides using boron-doped diamond electrodes highlights the potential of boronic acids in environmental cleanup and pollutant degradation processes (Boye et al., 2006).

Catalysis and Chemical Synthesis

Boronic acids serve as catalysts and intermediates in various chemical reactions. Their role in catalysis is crucial for promoting transformations under mild conditions, as demonstrated by the concept of boronic acid catalysis for activating hydroxy functional groups (Hall, 2019). This catalytic activity is essential for forming bonds in organic molecules, suggesting applications in synthesizing pharmaceuticals and other complex organic compounds.

Fluorescence Quenching Studies

Research on boronic acid derivatives, including studies on fluorescence quenching, provides insights into their chemical behavior and interaction with other molecules. For instance, the fluorescence quenching of boronic acid derivatives by aniline in alcohols reveals their potential in sensing and molecular recognition technologies (Geethanjali et al., 2015).

Sugar-binding Capabilities

The ability of boronic acids to bind with sugars has implications for developing sensors and separation techniques. Studies on new classes of sugar-binding boronic acids demonstrate their potential in complexing glycosides under neutral conditions, which could be leveraged for medical diagnostics and glycomics research (Dowlut & Hall, 2006).

Synthesis of Organic Materials

Boronic acids are also used in the synthesis of organic materials, such as heterocyclic compounds, which are crucial in developing pharmaceuticals and organic electronics. The synthesis and applications of heterocyclic boronic acids highlight the versatility of boronic acids in organic chemistry (Tyrrell & Brookes, 2003).

Mechanism of Action

Target of Action

The primary target of (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, enabling the creation of a vast array of complex organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments.

Safety and Hazards

The safety information for “(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid” includes hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

Future Directions

As a boronic acid, “(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid” has potential applications in various fields of research. Boronic acids have been used in the synthesis of small chemical receptors, which have been used as biochemical tools for various purposes . The most recent developments in each area will be highlighted .

properties

IUPAC Name

(4-chloro-2-hydroxy-6-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPRFVJXGNVYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)Cl)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231942
Record name B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207961-50-9
Record name B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207961-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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